Voxilaprevir
Vue d'ensemble
Description
Voxilaprevir est un agent antiviral à action directe utilisé dans le traitement des infections chroniques par le virus de l'hépatite C (VHC). C'est un inhibiteur de la protéase non structurale 3/4A qui agit en inhibant l'enzyme protéase nécessaire à la réplication virale. This compound est couramment utilisé en association avec le sofosbuvir et le velpatasvir sous le nom de marque Vosevi .
Applications De Recherche Scientifique
Voxilaprevir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors.
Biology: Investigated for its effects on viral replication and protein interactions.
Medicine: Primarily used in the treatment of chronic Hepatitis C infections.
Industry: Employed in the development of antiviral therapies and drug formulations
Mécanisme D'action
Target of Action
Voxilaprevir primarily targets the nonstructural protein 3 and 4a (NS3/4A) protease of the Hepatitis C Virus (HCV) . The NS3/4A protease plays a crucial role in the lifecycle of the HCV, being responsible for cleaving the HCV’s genetic material into structural and nonstructural proteins required for assembly into mature virus .
Mode of Action
This compound exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of HCV . This inhibition prevents the proteolytic cleavage of the HCV encoded polyprotein, disrupting the replication of the virus .
Biochemical Pathways
The inhibition of the NS3/4A protease by this compound disrupts the HCV’s replication process. Following viral replication of HCV genetic material and translation into a single polypeptide, NS3 and its activating cofactor NS4A are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B . By inhibiting the viral protease NS3/4A, this compound therefore prevents viral replication and function .
Pharmacokinetics
This compound is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C8 and CYP1A2 . It is primarily eliminated via biliary excretion . The pharmacokinetic properties of this compound influence its bioavailability and effectiveness as a treatment for HCV infections.
Result of Action
The molecular and cellular effects of this compound’s action result in a decrease in serum HCV RNA levels . By specifically inhibiting the critical functions of NS3/4A protein in the replication complex, this compound disrupts HCV replication, leading to a decrease in the viral load .
Action Environment
Environmental factors such as the genotype of the HCV, the presence of cirrhosis, and previous treatment history can influence the action, efficacy, and stability of this compound . For instance, SVR12 rates were significantly higher in non-GT3-infected patients and non-cirrhotic patients than in GT3-infected patients and cirrhotic patients . Furthermore, the SVR12 rates of previous treatment of SOF/VEL were significantly lower than those of other regimens .
Analyse Biochimique
Biochemical Properties
Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . It interacts with the conserved NS3 protease catalytic triad, improving potency and activity against some common resistance variants .
Cellular Effects
This compound targets the viral NS3/4A protein and causes a decrease in serum HCV RNA levels . It disrupts HCV replication by specifically inhibiting the critical functions of NS3/4A protein in the replication complex . It has potent nanomolar cellular activity across all HCV genotypes tested .
Molecular Mechanism
This compound prevents viral replication and function by inhibiting the viral protease NS3/4A . It retains significant antiviral activity against some common GT1 NS3/4A resistance-associated substitutions (RAS) .
Temporal Effects in Laboratory Settings
The median steady-state half-lives of this compound ranged from 28 to 41 hours, supporting once-daily dosing . The combination of this compound with sofosbuvir (NS5B inhibitor) and velpatasvir (NS5A inhibitor) has proven highly effective across genotypes in Phase 3 clinical trials .
Metabolic Pathways
This compound is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C8 and CYP1A2 .
Transport and Distribution
When provided as the fixed dose combination product Vosevi with Sofosbuvir and Velpatasvir, this compound reaches a maximum concentration (Cmax) of 192 ng/mL at a maximum time (Tmax) of 4 hours post-dose . This compound is more than 99% bound to human plasma proteins .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du voxilaprevir implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage ultérieurLe produit final est obtenu par purification et cristallisation .
Méthodes de production industrielle
La production industrielle du this compound suit une voie de synthèse similaire mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la constance et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Voxilaprevir subit plusieurs types de réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène pour former des oxydes.
Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse du this compound comprennent :
Cyclopropylsulfonamide : Un intermédiaire clé.
Agents de fluoration :
Groupes protecteurs : Pour protéger les sites réactifs pendant les étapes intermédiaires.
Produits principaux
Le produit principal formé à partir de ces réactions est le this compound lui-même, caractérisé par sa structure chimique unique et ses propriétés antivirales .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de la protéase.
Biologie : Étudié pour ses effets sur la réplication virale et les interactions protéiques.
Médecine : Principalement utilisé dans le traitement des infections chroniques par l'hépatite C.
Industrie : Employé dans le développement de thérapies antivirales et de formulations médicamenteuses
Mécanisme d'action
This compound exerce ses effets antiviraux en se liant de manière réversible à la protéase sérine NS3/4A du virus de l'hépatite C. Cette liaison inhibe l'enzyme protéase, empêchant le clivage des polyprotéines virales en protéines fonctionnelles nécessaires à la réplication virale. En perturbant ce processus, le this compound réduit efficacement la charge virale et arrête la progression de l'infection .
Comparaison Avec Des Composés Similaires
Composés similaires
Grazoprevir : Un autre inhibiteur de la protéase NS3/4A utilisé dans le traitement du VHC.
Simeprevir : Un composé similaire avec une structure chimique différente mais un mécanisme d'action similaire.
Paritaprevir : Cible également la protéase NS3/4A mais possède des propriétés pharmacocinétiques différentes.
Unicité du voxilaprevir
This compound se distingue par sa puissante activité antivirale sur plusieurs génotypes du VHC et sa capacité à surmonter les substitutions associées à la résistance. Sa combinaison avec le sofosbuvir et le velpatasvir dans Vosevi offre une option de traitement complète pour les patients qui ont échoué aux thérapies antérieures .
Propriétés
IUPAC Name |
(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBLZLWXUBZHSL-FZNJKFJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52F4N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027947 | |
Record name | Voxilaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function. | |
Record name | Voxilaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1535212-07-7 | |
Record name | Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Voxilaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voxilaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voxilaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOXILAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.